molecular formula C16H12Cl2N2O4S B4604594 4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B4604594
M. Wt: 399.2 g/mol
InChI Key: QSSHNBMUKSPJHC-UHFFFAOYSA-N
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Description

4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid (CAS: 532432-77-2) is a benzoic acid derivative with a molecular formula of C₁₆H₁₂Cl₂N₂O₄S and a molar mass of 399.25 g/mol . Its structure features a chloro-substituted benzoic acid core linked to a 3-chloro-4-methoxybenzoyl group via a thioxomethylamino (-NH-C(=S)-NH-) bridge. This arrangement confers unique physicochemical properties, including enhanced binding affinity to biological targets due to the electron-withdrawing chloro and methoxy groups, as well as the sulfur-containing thioxomethyl moiety .

Its synthesis typically involves sequential functionalization of the benzoic acid core, followed by coupling reactions to introduce the benzoyl-thioxomethylamino side chain .

Properties

IUPAC Name

4-chloro-3-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c1-24-13-5-3-8(6-11(13)18)14(21)20-16(25)19-12-7-9(15(22)23)2-4-10(12)17/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSHNBMUKSPJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions. One common approach is to start with 4-chloro-3-methoxybenzoic acid as the precursor. The synthetic route may involve the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Formation of the amide bond by reacting the amino group with 3-chloro-4-methoxybenzoyl chloride.

    Thioxomethylation: Introduction of the thioxomethyl group to the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as nitro to amino.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Chloro and Methoxy Groups

  • 4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid (): Replaces the methoxy group with a methylphenoxy moiety. Applications: Explored in agricultural science for pesticide development due to its stability .
  • 4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid (): Features a dimethylphenoxy group instead of methoxy. Impact: The electron-donating dimethyl groups alter electronic distribution, reducing electrophilicity compared to the target compound. Applications: Used industrially as a specialty chemical building block .

Halogen Substitution Variations

  • 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid (): Chlorine at the ortho position on the benzoyl ring. Synthesis: Derived from 2-chloroaniline, leading to distinct reactivity patterns .
  • 4-{[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid (): Incorporates a thiazolidinone ring with a chlorobenzylidene group. Impact: The Z-configuration of the benzylidene group enhances π-π stacking with aromatic residues in target proteins. Applications: Investigated for anticancer activity due to thiazolidinone’s known role in apoptosis induction .

Functional Group Modifications

Thioxomethyl vs. Thiourea Derivatives

  • 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic Acid (): Replaces the thioxomethyl group with a thiazole-acetyl linkage. Impact: The thiazole ring introduces rigidity and hydrogen-bonding capability, improving selectivity for bacterial enzymes. Biological Activity: Exhibits antibacterial activity against Gram-positive strains (e.g., S. aureus) .
  • 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic Acid (): Features a thiazinanone ring instead of a thioxomethyl group. Impact: The six-membered thiazinanone ring offers conformational flexibility, enabling interactions with diverse enzyme pockets. Applications: Studied for anti-inflammatory properties .

Physicochemical Properties

Property Target Compound 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid 4-{[(5Z)-5-(3-chlorobenzylidene)...benzoic acid
Molecular Weight 399.25 g/mol 392.86 g/mol 448.9 g/mol
LogP (Predicted) 3.2 3.8 2.9
Water Solubility Low (0.1 mg/mL) Very low (<0.01 mg/mL) Moderate (1.5 mg/mL)
Melting Point 215–217°C 198–200°C 185–187°C

Key Research Findings

Antimicrobial Potency: The target compound demonstrated MIC values of 8–16 µg/mL against E. coli and S. aureus in preliminary assays, outperforming the dimethylphenoxy analog (MIC >32 µg/mL) .

Enzyme Inhibition : In molecular docking studies, the thioxomethyl group showed strong hydrogen bonding with the active site of dihydrofolate reductase (binding energy: -9.2 kcal/mol), comparable to trimethoprim (-8.7 kcal/mol) .

Stability : The methoxy group in the target compound enhances metabolic stability compared to nitro-containing analogs, which undergo rapid reduction in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid
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